molecular formula C18H29N5O B5581789 2-methyl-4-(4-pentanoyl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine

2-methyl-4-(4-pentanoyl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine

Cat. No.: B5581789
M. Wt: 331.5 g/mol
InChI Key: BXTAMKJXXFOVAG-UHFFFAOYSA-N
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Description

2-methyl-4-(4-pentanoyl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C18H29N5O and its molecular weight is 331.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.23721057 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthetic Pathways and Derivatives : The synthesis of pyrimidine derivatives, including processes that might closely relate to 2-methyl-4-(4-pentanoyl-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine, has been explored to develop compounds with potential anti-inflammatory and analgesic activities. These compounds were characterized using techniques like FT-IR, NMR, MS, and elemental analysis, indicating a broad interest in pyrimidine chemistry for therapeutic applications (Sondhi et al., 2007).

  • Pharmacological Properties : Studies have synthesized 4-piperazinopyrimidines to evaluate their pharmacological profile, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. This showcases the chemical's versatility and potential in developing new therapeutic agents (Mattioda et al., 1975).

Chemical Reactions and Interactions

  • Condensation Reactions : Research on the condensation of aminofluorene with dibromoalkanes, forming derivatives that include structures similar to the target compound, provides insight into the synthetic versatility and potential for creating a wide range of biologically active molecules (Barak, 1968).

  • Antibacterial Agents : The development of pyrido(2,3-d)pyrimidine derivatives as antibacterial agents, including the synthesis of compounds with potent activity against gram-negative bacteria, underscores the significance of pyrimidine derivatives in addressing bacterial resistance and developing new antibiotics (Matsumoto & Minami, 1975).

  • DNA Interactions : Unfused aromatic systems with terminal piperazino substituents have been studied for their DNA interaction capabilities, illustrating the compound's potential in modifying DNA interactions and influencing biological processes relevant to cancer therapy (Wilson et al., 1990).

Properties

IUPAC Name

1-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c1-3-4-7-18(24)23-12-10-22(11-13-23)17-14-16(19-15(2)20-17)21-8-5-6-9-21/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTAMKJXXFOVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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